16-Fluoro-20-[3-(2-hydroxyethylamino)propyl]-5,7-dioxa-20-azapentacyclo[10.8.0.02,10.04,8.013,18]icosa-1(12),2,4(8),9,13(18),14,16-heptaene-11,19-dione
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Overview
Description
16-Fluoro-20-[3-(2-hydroxyethylamino)propyl]-5,7-dioxa-20-azapentacyclo[108002,1004,8013,18]icosa-1(12),2,4(8),9,13(18),14,16-heptaene-11,19-dione is a complex organic compound characterized by its unique pentacyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 16-Fluoro-20-[3-(2-hydroxyethylamino)propyl]-5,7-dioxa-20-azapentacyclo[10.8.0.02,10.04,8.013,18]icosa-1(12),2,4(8),9,13(18),14,16-heptaene-11,19-dione involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Pentacyclic Core: This is achieved through a series of cyclization reactions.
Introduction of the Fluoro Group: Fluorination is typically carried out using reagents such as Selectfluor.
Attachment of the Hydroxyethylamino Propyl Side Chain: This step involves nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
16-Fluoro-20-[3-(2-hydroxyethylamino)propyl]-5,7-dioxa-20-azapentacyclo[10.8.0.02,10.04,8.013,18]icosa-1(12),2,4(8),9,13(18),14,16-heptaene-11,19-dione can undergo various types of chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using alkyl halides, electrophilic substitution using Lewis acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
16-Fluoro-20-[3-(2-hydroxyethylamino)propyl]-5,7-dioxa-20-azapentacyclo[10.8.0.02,10.04,8.013,18]icosa-1(12),2,4(8),9,13(18),14,16-heptaene-11,19-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 16-Fluoro-20-[3-(2-hydroxyethylamino)propyl]-5,7-dioxa-20-azapentacyclo[10.8.0.02,10.04,8.013,18]icosa-1(12),2,4(8),9,13(18),14,16-heptaene-11,19-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity.
Comparison with Similar Compounds
Similar Compounds
- 16-Hydroxy-15-(3-methylbut-2-enyl)-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-1(12),2,4(8),9,13(18),14,16-heptaen-20-one
- (6R)-16-hydroxy-6-(2-hydroxypropan-2-yl)-7,11,19-trioxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-1(12),2(10),3,8,13(18),14,16-heptaen-20-one
Uniqueness
What sets 16-Fluoro-20-[3-(2-hydroxyethylamino)propyl]-5,7-dioxa-20-azapentacyclo[108002,1004,8013,18]icosa-1(12),2,4(8),9,13(18),14,16-heptaene-11,19-dione apart from similar compounds is its unique combination of functional groups and structural features
Properties
Molecular Formula |
C22H19FN2O5 |
---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
16-fluoro-20-[3-(2-hydroxyethylamino)propyl]-5,7-dioxa-20-azapentacyclo[10.8.0.02,10.04,8.013,18]icosa-1(12),2,4(8),9,13(18),14,16-heptaene-11,19-dione |
InChI |
InChI=1S/C22H19FN2O5/c23-12-2-3-13-16(8-12)22(28)25(6-1-4-24-5-7-26)20-14-9-17-18(30-11-29-17)10-15(14)21(27)19(13)20/h2-3,8-10,24,26H,1,4-7,11H2 |
InChI Key |
YFHMWOJCGJARKT-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C4=C(C3=O)C5=C(C=C(C=C5)F)C(=O)N4CCCNCCO |
Origin of Product |
United States |
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